molecular formula C25H23N3O2 B11499238 3-(isobutylamino)-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-6-one

3-(isobutylamino)-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-6-one

Cat. No.: B11499238
M. Wt: 397.5 g/mol
InChI Key: YIBPMDMYTQBOLN-UHFFFAOYSA-N
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Description

3-(isobutylamino)-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-6-one is a complex organic compound belonging to the class of isoxazoles. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development.

Preparation Methods

The synthesis of 3-(isobutylamino)-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-6-one typically involves multi-step organic reactions. One common method is the cycloaddition reaction, where a 1,3-dipolar cycloaddition is used to form the isoxazole ring. The reaction conditions often include the use of sodium hypochlorite as an oxidizing agent . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

3-(isobutylamino)-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-6-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups, using reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(isobutylamino)-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(isobutylamino)-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-6-one involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine, which is crucial for neurotransmission . This interaction can be studied using molecular docking and other bioinformatic tools to understand the pathways involved.

Comparison with Similar Compounds

Similar compounds to 3-(isobutylamino)-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-6-one include other isoxazole derivatives such as:

Properties

Molecular Formula

C25H23N3O2

Molecular Weight

397.5 g/mol

IUPAC Name

10-(3-methylanilino)-12-(2-methylpropylamino)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one

InChI

InChI=1S/C25H23N3O2/c1-14(2)13-26-20-12-19(27-16-8-6-7-15(3)11-16)21-22-23(20)28-30-25(22)18-10-5-4-9-17(18)24(21)29/h4-12,14,26-27H,13H2,1-3H3

InChI Key

YIBPMDMYTQBOLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=C3C4=C(C5=CC=CC=C5C3=O)ON=C4C(=C2)NCC(C)C

Origin of Product

United States

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